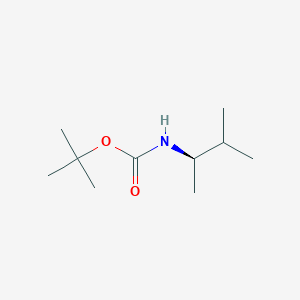

(R)-tert-Butyl (3-methylbutan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-Carbamato de tert-butilo (3-metilbutan-2-ilo) es un compuesto orgánico que pertenece a la clase de los carbamatos. Es una molécula quiral, lo que significa que tiene una disposición tridimensional específica que no se puede superponer a su imagen especular. Este compuesto se utiliza a menudo en síntesis orgánica y tiene aplicaciones en varios campos, incluida la química medicinal y la ciencia de los materiales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (R)-Carbamato de tert-butilo (3-metilbutan-2-ilo) generalmente implica la reacción de (R)-3-metilbutan-2-amina con cloroformiato de tert-butilo. La reacción se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción generalmente implican agitar los reactivos a temperatura ambiente durante varias horas para garantizar la conversión completa.

Métodos de producción industrial: En un entorno industrial, la producción de (R)-Carbamato de tert-butilo (3-metilbutan-2-ilo) se puede ampliar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y pureza del producto final. Se ha demostrado que el uso de sistemas de microreactores de flujo es más eficiente y sostenible en comparación con los procesos tradicionales por lotes .

Análisis De Reacciones Químicas

Tipos de reacciones: (R)-Carbamato de tert-butilo (3-metilbutan-2-ilo) puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de carbamato correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo carbamato en un grupo amina.

Sustitución: El grupo tert-butilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores que se utilizan con frecuencia.

Sustitución: Las reacciones de sustitución a menudo requieren ácidos o bases fuertes como catalizadores.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de carbamato, mientras que la reducción puede producir aminas.

Aplicaciones Científicas De Investigación

(R)-Carbamato de tert-butilo (3-metilbutan-2-ilo) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como grupo protector para aminas en síntesis orgánica, lo que permite que se produzcan reacciones selectivas sin interferencia del grupo amina.

Biología: El compuesto se puede utilizar en la síntesis de moléculas biológicamente activas, como productos farmacéuticos y agroquímicos.

Medicina: Sirve como intermedio en la síntesis de fármacos y otros agentes terapéuticos.

Industria: El compuesto se utiliza en la producción de polímeros y otros materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de (R)-Carbamato de tert-butilo (3-metilbutan-2-ilo) implica su interacción con dianas moleculares específicas. En los sistemas biológicos, puede actuar como profármaco, liberando la amina activa tras la escisión enzimática del grupo carbamato. Este proceso implica la hidrólisis del enlace carbamato, lo que lleva a la formación de la amina correspondiente y dióxido de carbono .

Compuestos similares:

Carbamato de tert-butilo: Similar en estructura pero carece del centro quiral.

Carbamato de tert-butilo (2-metilpropilo): Similar pero con un grupo alquilo diferente.

Carbamato de tert-butilo (3-metilbutilo): Similar pero con una estereoquímica diferente.

Unicidad: (R)-Carbamato de tert-butilo (3-metilbutan-2-ilo) es único debido a su naturaleza quiral, que puede impartir actividad biológica específica y selectividad en las reacciones. Esto lo hace valioso en la síntesis de compuestos enantioméricamente puros, que son importantes en el desarrollo de productos farmacéuticos y otras moléculas biológicamente activas .

Comparación Con Compuestos Similares

tert-Butyl carbamate: Similar in structure but lacks the chiral center.

tert-Butyl (2-methylpropyl)carbamate: Similar but with a different alkyl group.

tert-Butyl (3-methylbutyl)carbamate: Similar but with a different stereochemistry.

Uniqueness: ®-tert-Butyl (3-methylbutan-2-yl)carbamate is unique due to its chiral nature, which can impart specific biological activity and selectivity in reactions. This makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and other biologically active molecules .

Actividad Biológica

(R)-tert-Butyl (3-methylbutan-2-yl)carbamate is a compound that has garnered attention for its potential biological activity. This article delves into its mechanisms, applications, and research findings, highlighting its relevance in various fields such as medicinal chemistry and enzymatic studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate functional group, which contributes to its unique reactivity and biological interactions. The molecular formula is C10H21NO2, and it has a molecular weight of approximately 185.29 g/mol. The presence of the carbamate moiety allows for hydrolysis reactions, leading to the formation of amines and carbon dioxide, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes. It can act as both a substrate and an inhibitor, affecting enzyme kinetics and pathways involved in metabolic processes. The compound's ability to modulate enzyme activity is crucial for understanding its pharmacological potential.

Enzymatic Interactions

- Substrate Role : The compound can serve as a substrate for enzymes involved in metabolic pathways, leading to the production of relevant biochemical products.

- Inhibition : It may inhibit certain enzymes, thereby altering metabolic fluxes and potentially providing therapeutic benefits in conditions where enzyme overactivity is detrimental.

Research Findings

Recent studies have explored the biological implications of this compound:

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes linked to disease pathways, suggesting potential applications in drug development.

- Pharmacological Applications : Investigations into its use as a pharmacological agent have shown promise in modulating biological processes relevant to disease treatment.

Case Study: Enzymatic Activity Modulation

A study examined the effect of this compound on a specific enzyme involved in cancer metabolism. The results demonstrated that the compound significantly reduced enzyme activity, leading to decreased proliferation of cancer cells in vitro.

Applications in Scientific Research

The compound is utilized in various domains:

- Medicinal Chemistry : Its potential as a drug candidate is being explored due to its ability to interact with biological targets.

- Biochemical Studies : Employed in studies investigating protein-ligand interactions and enzyme mechanisms.

Data Table: Biological Activity Summary

Propiedades

Número CAS |

293305-73-4 |

|---|---|

Fórmula molecular |

C10H21NO2 |

Peso molecular |

187.28 g/mol |

Nombre IUPAC |

tert-butyl N-[(2R)-3-methylbutan-2-yl]carbamate |

InChI |

InChI=1S/C10H21NO2/c1-7(2)8(3)11-9(12)13-10(4,5)6/h7-8H,1-6H3,(H,11,12)/t8-/m1/s1 |

Clave InChI |

AXYWAWQXZRZXSM-MRVPVSSYSA-N |

SMILES isomérico |

C[C@H](C(C)C)NC(=O)OC(C)(C)C |

SMILES canónico |

CC(C)C(C)NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.